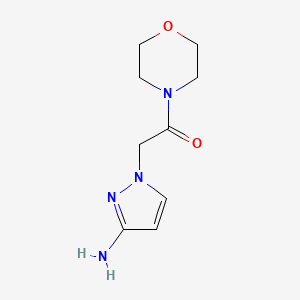
2-(3-氨基-1H-吡唑-1-基)-1-(吗啉-4-基)乙酮
描述
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (PME) is an organic compound with a range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development. PME has been shown to have a number of advantages over other compounds when used in laboratory experiments, including its low cost and high solubility in aqueous solutions.
科学研究应用
化学合成和反应
该化合物已参与研究化学反应,包括合成新颖衍生物和探索反应机制。例如,它在涉及非十羰基二铁、五羰基铁或六羰基钼诱导的多亚甲基取代异噁唑啉的反应中发挥作用,通过N–O和C–C键裂解以及水解过程形成化合物 (Nitta, Yi, & Kobayashi, 1985)。这些研究对于理解该化合物的化学性质和反应性至关重要,有助于有机合成领域的广泛发展。
抗菌和抗菌研究
研究还探索了从2-(3-氨基-1H-吡唑-1-基)-1-(吗啉-4-基)乙酮的核心结构合成的衍生物的抗菌性能。对新合成的吡唑衍生物进行的分子对接研究显示出对金黄色葡萄球菌和大肠杆菌等病原体的抗菌敏感性,突显了这些化合物作为抗菌剂的潜力 (Khumar, Ezhilarasi, & Prabha, 2018)。这些发现为进一步在药物发现领域探索开辟了途径,特别是在设计新抗生素方面。
多组分合成中的应用
2-(3-氨基-1H-吡唑-1-基)-1-(吗啉-4-基)乙酮的多功能性延伸到其在多组分反应中用于合成复杂有机分子。利用多组分反应高效合成1,4-二氢吡啶衍生物展示了该化合物在创造药理学相关结构方面的实用性 (Prajapati, Senjani, & Naliapara, 2015)。这种方法对于简化复杂分子的合成至关重要,有可能推动药物化学的进步。
结构分析和晶体学
该化合物及其衍生物已成为结构分析的研究对象,包括晶体学研究。已进行了与该化合物相关的非对称四氮杂环衍生物的合成和晶体结构研究,为了解它们的分子几何结构和稳定其结构的分子间相互作用类型提供了见解 (Xu, Yang, Jiang, & Ke, 2012)。这些信息对于理解这些化合物的物理和化学性质以及设计具有特定功能的材料至关重要。
属性
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMVJZFOUNTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



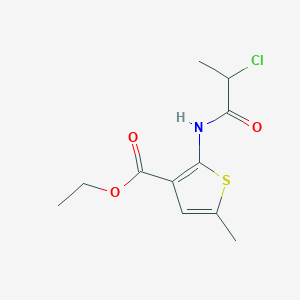
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
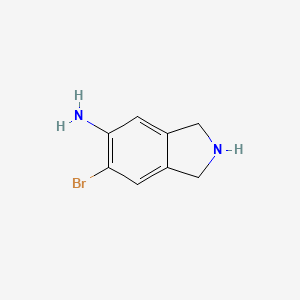
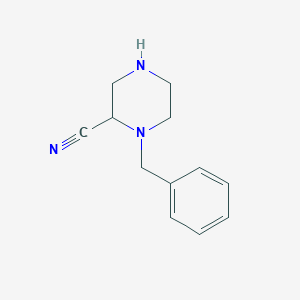
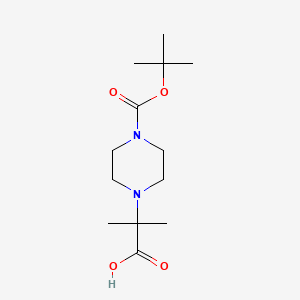


![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

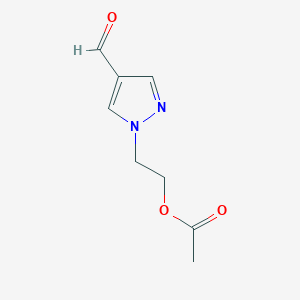
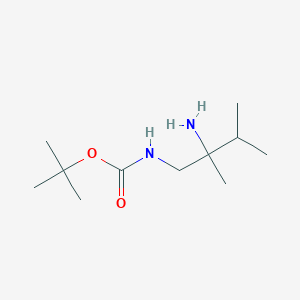
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)